5-nitro-6-[(Z)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}ethenyl]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-nitro-6-[(Z)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}ethenyl]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a pyrimidine core substituted with a nitro group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-6-[(Z)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}ethenyl]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and urea under acidic conditions.
Introduction of the Nitro Group: Nitration of the pyrimidine core is achieved using a mixture of concentrated nitric and sulfuric acids.
Attachment of the Furan Ring: The furan ring is introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of the furan ring.
Final Assembly: The final step involves the formation of the ethenyl linkage through a Wittig reaction, where a phosphonium ylide reacts with the aldehyde derivative of the furan ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under hydrogenation conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to yield various reduced derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride or hydrogen gas with a nickel catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Amino Derivatives: Formed through reduction of the nitro group.
Hydrogenated Products: Formed through hydrogenation reactions.
Substituted Pyrimidines: Formed through nucleophilic aromatic substitution.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science: It can be incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Biological Probes: It can be used as a probe in biological assays to study enzyme activity.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Antimicrobial Agents: Its derivatives may exhibit antimicrobial properties.
Industry
Dye Synthesis: The compound can be used in the synthesis of dyes due to its conjugated system.
Electronic Materials: It can be used in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of 5-nitro-6-[(Z)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}ethenyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the furan ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-nitro-6-[(Z)-2-{5-phenylfuran-2-yl}ethenyl]pyrimidine-2,4(1H,3H)-dione: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.
5-amino-6-[(Z)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}ethenyl]pyrimidine-2,4(1H,3H)-dione: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness
The presence of the trifluoromethyl group in 5-nitro-6-[(Z)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}ethenyl]pyrimidine-2,4(1H,3H)-dione imparts unique electronic properties, enhancing its potential as a versatile compound in various applications. The combination of the nitro group and the furan ring also contributes to its distinct reactivity and biological activity.
Properties
IUPAC Name |
5-nitro-6-[(Z)-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]ethenyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3N3O5/c18-17(19,20)10-3-1-2-9(8-10)13-7-5-11(28-13)4-6-12-14(23(26)27)15(24)22-16(25)21-12/h1-8H,(H2,21,22,24,25)/b6-4- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMDOYZLNBBOSV-XQRVVYSFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=CC3=C(C(=O)NC(=O)N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C\C3=C(C(=O)NC(=O)N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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